molecular formula C22H23ClN2O3 B255813 3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE

3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE

Cat. No.: B255813
M. Wt: 398.9 g/mol
InChI Key: JFPHITMSFIFPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE is a synthetic organic compound with the molecular formula C22H23ClN2O3 and a molecular weight of 398.9 g/mol. This compound is characterized by its complex structure, which includes a chloro group, a dimethylamino group, a furylmethyl group, and a methoxybenzamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzylamine derivative, followed by the introduction of the chloro and furylmethyl groups. The final step involves the methoxylation of the benzamide group. Industrial production methods may vary, but they generally involve similar reaction conditions and steps to ensure the purity and yield of the final product .

Chemical Reactions Analysis

3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-CHLORO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE can be compared with other similar compounds, such as:

    N-benzyl-N-(2-furylmethyl)-4-methoxybenzamide: Lacks the chloro and dimethylamino groups, resulting in different chemical properties and reactivity.

    3-chloro-N-benzyl-N-(2-furylmethyl)-4-methoxybenzamide: Lacks the dimethylamino group, affecting its biological activity and interactions.

    N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide:

Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

3-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide

InChI

InChI=1S/C22H23ClN2O3/c1-24(2)18-9-6-16(7-10-18)14-25(15-19-5-4-12-28-19)22(26)17-8-11-21(27-3)20(23)13-17/h4-13H,14-15H2,1-3H3

InChI Key

JFPHITMSFIFPPS-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)OC)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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